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Compound of Interest

Compound Name: Cesium;azide

Cat. No.: B1172551 Get Quote

Computational studies, primarily employing density functional theory (DFT), have become

instrumental in predicting and understanding the structural, electronic, and mechanical

properties of these materials. The data presented below summarizes key parameters from both

computational models and experimental validations.

Structural and Mechanical Properties
The crystal structure and bulk modulus are fundamental properties that influence the stability

and response of these materials to external pressure. The following table provides a

comparative summary of these properties.
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Property
Cesium
Azide
(CsN₃)

Lithium
Azide (LiN₃)

Sodium
Azide
(NaN₃)

Potassium
Azide (KN₃)

Rubidium
Azide
(RbN₃)

Crystal

Structure
Tetragonal Monoclinic

Rhombohedr

al/Hexagonal
Tetragonal Tetragonal

Space Group I4/mcm C2/m R-3m I4/mcm I4/mcm

Lattice

Constants (Å)

(Experimental

)

a = 6.5412, c

= 8.0908[1]

a = 6.10, b =

6.10, c = 7.03

(for α-phase)

[2]

a=6.16,

b=3.67,

c=5.22 (for α-

phase)[3]

a = 6.1109, c

= 7.0975[4]

a = 6.308, c =

7.537[5]

Bulk Modulus

(GPa)

(Experimental

)

~18.0[6] 20.5[7] 17.3[6] 18.6[6][8] 18.4[5][6]

Bulk Modulus

(GPa)

(Computation

al)

-
23.23[9][7]

[10]
~15-17[3] - -

Note: The crystal structure of sodium azide can exist in different phases. The data for lattice

constants can vary slightly depending on the experimental conditions.

Cesium azide, along with potassium and rubidium azide, crystallizes in a tetragonal structure

under ambient conditions.[1][11] In contrast, lithium azide adopts a monoclinic structure, and

sodium azide typically exhibits a rhombohedral or hexagonal form.[12] The bulk modulus, a

measure of a material's resistance to compression, is comparable among cesium, potassium,

and rubidium azides.[5][6][13] Computational studies for lithium azide show good agreement

with experimental values for the bulk modulus.[9][7][10]

Experimental and Computational Methodologies
A combination of experimental techniques and computational modeling provides a

comprehensive understanding of the properties of alkali metal azides.
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Experimental Protocols
1. Crystal Structure Determination via X-ray Diffraction (XRD):

Principle: X-ray diffraction is the primary experimental technique used to determine the

crystal structure and lattice parameters of crystalline solids like alkali metal azides. When a

beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific

directions. The angles and intensities of the diffracted beams are recorded to produce a

diffraction pattern.

Methodology:

A powdered sample of the alkali metal azide is prepared and mounted in the

diffractometer.

A monochromatic X-ray beam is directed at the sample.

The sample is rotated, and the detector records the intensity of the diffracted X-rays at

various angles (2θ).

The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks.

The positions and intensities of these peaks are used to determine the crystal system,

space group, and the dimensions of the unit cell (lattice constants). Rietveld refinement is

a common method used to analyze the powder diffraction data.

2. Bulk Modulus Measurement:

Principle: The bulk modulus is determined by measuring the change in volume of a material

under hydrostatic pressure.

Methodology:

The sample is placed in a high-pressure apparatus, such as a diamond anvil cell.

The pressure on the sample is gradually increased.
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At each pressure point, the volume of the unit cell is determined using in-situ X-ray or

neutron diffraction.

The pressure-volume data is then fitted to an equation of state (e.g., the Birch-Murnaghan

equation of state) to calculate the bulk modulus.[6]

3. Band Gap Determination using UV-Visible Spectroscopy:

Principle: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by

a material. For insulators and semiconductors, the absorption of light at a certain energy

threshold corresponds to the promotion of an electron from the valence band to the

conduction band. This energy threshold provides an estimate of the material's band gap.

Methodology:

A thin film or a solution of the material is prepared.

The sample is placed in a UV-Vis spectrophotometer.

Light of varying wavelengths is passed through the sample, and the absorbance is

measured.

A plot of absorbance versus wavelength is generated.

The absorption edge, the wavelength at which the absorbance sharply increases, is

identified.

The band gap energy (Eg) is calculated from the absorption edge wavelength (λ) using the

formula: Eg (eV) = 1240 / λ (nm). A Tauc plot analysis can be used for a more accurate

determination.[14][15][16]

Computational Workflow
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to

investigate the electronic structure and properties of materials from first principles.
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1. System Setup

2. DFT Calculations

3. Analysis and Comparison

Define Crystal Structure
(e.g., from experimental data)

Select Computational Parameters
(Functional, Basis Set, etc.)

Geometry Optimization
(Relax atomic positions and lattice constants)

Electronic Structure Calculation
(Band structure, Density of States)

Mechanical Properties Calculation
(Elastic constants, Bulk modulus)

Extract Properties
(Lattice parameters, Band gap, etc.)

Compare with Experimental Data Compare with Other Alkali Azides

Click to download full resolution via product page

Caption: Workflow for computational studies of alkali metal azides.

This diagram illustrates a typical workflow for the computational study of alkali metal azides

using DFT. The process begins with defining the initial crystal structure and selecting

appropriate computational parameters. This is followed by geometry optimization to find the

lowest energy structure, from which electronic and mechanical properties are calculated.
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Finally, the computed properties are extracted and compared with experimental data and the

properties of other similar materials.

Conclusion
This guide provides a comparative overview of the properties of cesium azide and other alkali

metal azides based on computational and experimental data. The presented data and

methodologies offer a valuable resource for researchers in materials science and related fields.

The combination of computational modeling and experimental validation is essential for a

comprehensive understanding of these energetic materials and for guiding the design of new

materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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